3-(4-Cyanophenyl)-1-propene
Description
Molecular Structure and Chemical Subclassification within Benzonitrile (B105546) Derivatives
3-(4-Cyanophenyl)-1-propene is an aromatic organic compound with the chemical formula C₁₀H₉N. guidechem.com Its structure consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group at the fourth position and a propene (-CH₂-CH=CH₂) group. This arrangement places it within the subclassification of cyanophenyl-substituted alkenes, a group of benzonitrile derivatives. The presence of both the nitrile and the alkene functional groups imparts a dual reactivity to the molecule, making it a versatile substrate in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N |
| Molecular Weight | 143.19 g/mol |
| Boiling Point | 244.766°C at 760 mmHg |
| Density | 0.991 g/cm³ |
| Refractive Index | 1.535 |
| Flash Point | 101.801°C |
The data in this table is sourced from multiple reputable chemical databases. lookchem.comguidechem.com
Significance as a Synthetic Intermediate and Building Block in Organic Chemistry
The distinct functionalities of this compound make it a valuable synthetic intermediate. lookchem.com The terminal alkene allows for a variety of addition and polymerization reactions, while the cyano group can be transformed into other functional groups such as amines, amides, and carboxylic acids. This versatility is leveraged in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. lookchem.com
For instance, the propene group can participate in hydroformylation, epoxidation, and metathesis reactions, providing pathways to a diverse range of derivatives. Simultaneously, the nitrile group can undergo hydrolysis to form 4-allylbenzoic acid or reduction to yield 4-allylbenzylamine, both of which are important precursors in organic synthesis.
Overview of Current Academic Research Trajectories for Cyanophenyl-Substituted Alkenes
Current academic research on cyanophenyl-substituted alkenes, including this compound, is multifaceted and expanding. One significant area of investigation is their use in palladium-catalyzed reactions. For example, these compounds are utilized in carboamination reactions to synthesize substituted piperazines, which are prevalent scaffolds in medicinal chemistry. nih.gov The electronic nature of the cyanophenyl group can influence the stereoselectivity of these reactions. nih.gov
Furthermore, research into photochemical reactions involving cyanophenyl-substituted alkenes is an active field. The photo-NOCAS (nucleophile–olefin combination, aromatic substitution) reaction, for instance, has been studied with related compounds, demonstrating the potential for creating complex molecular architectures through light-induced electron transfer processes. cdnsciencepub.com Additionally, the development of molecular switches based on tetrasubstituted alkenes bearing cyano groups highlights the interest in the unique photo- and electrochemical properties of these molecules for applications in materials science. researchgate.net The synthesis of these complex alkenes often involves sophisticated catalytic methods, such as domino carbopalladation/Stille reactions. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-prop-2-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDJSHVPTSCBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431803 | |
| Record name | 4-allyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51980-05-3 | |
| Record name | 4-allyl-benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Reactions Involving 3 4 Cyanophenyl 1 Propene
Photochemical Reaction Mechanisms
The cyanophenyl group in 3-(4-cyanophenyl)-1-propene acts as a chromophore, capable of absorbing ultraviolet light to reach an electronically excited state. This excited state can then initiate chemical reactions, often involving single-electron transfer (SET) processes. The alkene group can act as either an electron donor or acceptor, depending on the reaction partner and conditions, leading to the formation of radical ion intermediates. researchgate.net
Upon photoexcitation, the cyanophenyl moiety can facilitate the acceptance of an electron, leading to the formation of a radical anion. researchgate.net Alkene radical ions are a unique class of reactive intermediates, possessing both an unpaired spin and a negative charge, which often exhibit distinct reactivity compared to neutral molecules. researchgate.netnih.gov While direct studies on this compound are limited, the generation of alkene radical anions through photoredox catalysis provides a model for its potential reactivity. chemrxiv.org
In a proposed pathway, a photosensitizer or a direct single-electron transfer (SET) event from an excited state to the alkene could generate the radical anion. researchgate.net This intermediate is nucleophilic and can be trapped by electrophiles. researchgate.net The reactivity of such species is a subject of ongoing research, with strategies being developed to control their generation and subsequent reactions, thereby avoiding undesirable pathways like overreduction or polymerization. researchgate.net Merging photoredox with other catalytic cycles, such as copper catalysis, has shown promise in controlling the chemo- and stereoselectivity of reactions involving alkene radical anions. nih.gov This dual catalytic approach allows for the controlled generation of the radical anion and its subsequent functionalization, such as hydrocyanation or carboxylation. nih.govchemrxiv.org
Photoinduced electron transfer (PET) is a fundamental process in the photochemical reactions of molecules like this compound. rsc.orgnih.gov The process begins with the absorption of a photon by the chromophore (the cyanophenyl ring), promoting it to an excited state. This excited state can then be quenched through electron transfer, either from a donor molecule to the excited chromophore or from the excited chromophore to an acceptor. Given the electron-withdrawing nature of the cyano group, the cyanophenyl moiety is likely to act as an electron acceptor. researchgate.net
The table below summarizes the general relationship between PET efficiency and fluorescence quantum yield.
| Photoinduced Electron Transfer (PET) Rate | Fluorescence Quantum Yield (Φf) | Rationale |
|---|---|---|
| High | Low | PET acts as an efficient non-radiative pathway, outcompeting fluorescence for de-excitation of the excited state. nih.gov |
| Low | High | In the absence of an efficient PET pathway, the excited state is more likely to decay via radiative emission (fluorescence). |
Catalytic Reaction Pathways
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the alkene moiety of this compound makes it an excellent substrate for reactions such as the Mizoroki-Heck reaction. wikipedia.orgmdpi.com
The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves three main steps: libretexts.orgpearson.com
Oxidative Addition : A low-coordinate, 14-electron Pd(0) species reacts with an aryl or vinyl halide (Ar-X), inserting into the C-X bond. This oxidizes the palladium from Pd(0) to a square planar Pd(II) complex. libretexts.org
Migratory Insertion (Carbopalladation) : The alkene, this compound, coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and an alkyl-palladium intermediate. libretexts.org
β-Hydride Elimination : For the reaction to proceed to the substitution product, a hydrogen atom on the carbon beta to the palladium must be accessible for elimination. A syn-β-hydride elimination occurs, forming a palladium-hydride complex with the new, substituted alkene product. liverpool.ac.uk
Reductive Elimination/Base Regeneration : The Pd(0) catalyst is regenerated by the reductive elimination of H-X from the palladium-hydride complex, a process that is facilitated by a base (e.g., triethylamine (B128534) or potassium carbonate). wikipedia.orglibretexts.org
This catalytic cycle is a cornerstone of modern organic synthesis, allowing for the vinylation of a wide array of substrates. mdpi.com
The outcome of palladium-catalyzed reactions is highly dependent on the choice of ligands and solvent. whiterose.ac.uk These factors influence the stability, reactivity, and steric environment of the palladium catalyst, thereby affecting the reaction rate and selectivity. researchgate.net
Ligands : Phosphine (B1218219) ligands have been traditionally used in Heck reactions, but N-heterocyclic carbenes (NHCs) have emerged as highly efficient alternatives. orientjchem.org Ligands stabilize the palladium center and modulate its electronic properties. Electron-donating ligands increase the electron density on the palladium, which can enhance the rate of the oxidative addition step. liverpool.ac.uk The steric bulk of the ligand can also influence which species (e.g., mono-ligated vs. di-ligated palladium) is the active catalyst in the cycle. whiterose.ac.uk
Solvents : The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways. whiterose.ac.uk Polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) are commonly used. The solvent can affect the rate by stabilizing charged or polar intermediates in the catalytic cycle. whiterose.ac.uk In some cases, the solvent can even participate directly in the reduction of the Pd(II) precatalyst to the active Pd(0) species. whiterose.ac.uk The choice of solvent can also be crucial for controlling selectivity in substrates with multiple reactive sites. researchgate.net
The following table summarizes the effects of different reaction parameters on a typical Heck reaction.
| Parameter | Effect on Reaction | Example/Rationale |
|---|---|---|
| Ligand Type | Influences catalyst stability and activity. | N-heterocyclic carbenes (NHCs) can offer greater stability and activity at lower catalyst loadings compared to some phosphine ligands. orientjchem.org |
| Ligand Electronics | Modulates the rate of oxidative addition. | Electron-donating ligands increase electron density at the Pd center, facilitating its insertion into the Ar-X bond. liverpool.ac.uk |
| Solvent Polarity | Affects reaction rate and catalyst stability. | Polar solvents like DMF can increase the reaction rate by stabilizing polar transition states. whiterose.ac.uk |
| Base | Essential for regenerating the Pd(0) catalyst. | Inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N) neutralize the H-X produced, driving the catalytic cycle forward. sctunisie.org |
Kinetics and Energetic Profiles of Transformations
Kinetic studies of the Heck reaction have provided significant insight into its energetic profile and rate-determining step. For many Heck systems, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step of the catalytic cycle. acs.orgresearchgate.net However, the specific kinetics can be complex, with reaction orders depending on the concentrations of the catalyst and substrates. semanticscholar.org
The reaction rate is influenced by the nature of the aryl halide (I > Br > Cl) and the electronic properties of its substituents. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. acs.org Kinetic modeling and experimental studies have been used to determine the activation parameters for various Heck reactions. For example, in the coupling of iodobenzene (B50100), activation enthalpies (ΔH‡) are typically in the range of 70-100 kJ·mol⁻¹, while activation entropies (ΔS‡) are often negative, suggesting an associative process in the rate-determining transition state. acs.orgresearchgate.net
The table below presents representative activation parameters for the oxidative addition step in a Heck-type reaction, illustrating the energy barriers involved.
| Reaction System | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) | Rate-Determining Step |
|---|---|---|---|
| Pd/PPh₃ catalyzed coupling of iodobenzene | 69 ± 3 kJ·mol⁻¹ | -43 ± 8 J·K⁻¹·mol⁻¹ | Oxidative Addition researchgate.net |
| PdCl₂(bipy) catalyzed coupling of iodobenzene and styrene (B11656) | 98.7 kJ·mol⁻¹ | Not Reported | Implied Oxidative Addition researchgate.net |
| Pd(PPh₃)₄ with iodobenzene in toluene | 75 ± 5 kJ·mol⁻¹ | 7 ± 8 J·K⁻¹·mol⁻¹ | Oxidative Addition researchgate.net |
Understanding these kinetic and energetic profiles is essential for optimizing reaction conditions to achieve efficient and selective synthesis of desired products from this compound.
Kinetic Studies of Reactions Involving 4-Cyanophenyl Derivatives
Kinetic studies on compounds containing the 4-cyanophenyl group provide valuable insights into the electronic effects of this substituent on reaction rates. The strong electron-withdrawing nature of the nitrile group significantly influences the reactivity of the molecule.
Research on the aminolysis of 4-cyanophenyl 4-nitrophenyl thionocarbonates has demonstrated the impact of the 4-cyanophenyl substituent on reaction kinetics. nih.gov In these studies, pseudo-first-order rate coefficients were determined for reactions with a series of secondary alicyclic amines. The data indicated that the rate of reaction is influenced by the electronic nature of the substituents on the phenyl ring.
For the aminolysis of a series of thionocarbonates, the observed rate constants (k₁) followed an order that correlated with the electron-withdrawing strength of the substituent on the non-leaving group. nih.gov Specifically, the 4-cyanophenyl derivative exhibited a higher reaction rate compared to derivatives with less electron-withdrawing groups, such as 3-chlorophenyl and 3-methoxyphenyl. nih.gov This can be attributed to the stabilization of the transition state by the electron-withdrawing cyano group.
The Brønsted-type plots for these reactions were found to be linear, with slopes (β₁) that provide information about the nature of the transition state. nih.gov For the 4-cyanophenyl derivative, the β₁ value was determined to be 0.24, suggesting that the formation of a zwitterionic tetrahedral intermediate is the rate-determining step. nih.gov
Table 1: Brønsted β₁ Values for the Aminolysis of Substituted Phenyl 4-Nitrophenyl Thionocarbonates
| Substituent on Phenyl Ring | β₁ Value |
|---|---|
| 4-Cyanophenyl | 0.24 |
| 3-Chlorophenyl | 0.20 |
| 3-Methoxyphenyl | 0.22 |
Data sourced from a kinetic study on the reactions of phenyl 4-nitrophenyl thionocarbonates with alicyclic amines. nih.gov
Postulated Zwitterionic Intermediates in Related Reactions
In many reactions involving polar mechanisms, the formation of zwitterionic intermediates is a key mechanistic feature. For reactions involving derivatives of 4-cyanophenyl compounds, the potential for zwitterionic intermediates has been a subject of investigation, particularly in cycloaddition reactions. mdpi.comnih.gov
The presence of zwitterionic intermediates is also a significant consideration in [3+2] cycloaddition reactions. mdpi.comscispace.comresearchgate.net While many of these reactions are considered to be concerted, there is growing evidence for stepwise mechanisms involving zwitterionic intermediates, especially when the reactants have a polar nature. nih.gov The electron-withdrawing 4-cyanophenyl group in this compound would be expected to influence the polarity of the alkene, potentially favoring stepwise cycloaddition pathways through the stabilization of a negative charge in a zwitterionic intermediate. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in exploring the potential energy surfaces of these reactions and identifying the presence or absence of stable zwitterionic intermediates. nih.govscispace.com
Addition and Elimination Reaction Mechanisms
The alkene moiety in this compound is a primary site for addition reactions. The mechanisms of these additions can be electrophilic, nucleophilic, or involve free radicals, depending on the reagents and reaction conditions.
Electrophilic, Nucleophilic, and Free Radical Additions to the Alkene Moiety
Electrophilic Addition: The electron-rich double bond of the alkene is susceptible to attack by electrophiles. youtube.comlibretexts.orglibretexts.org In the case of this compound, the addition of an electrophile (E⁺) would lead to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts that the electrophile will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. byjus.com For this compound, this would result in the formation of a secondary carbocation adjacent to the benzylic position. The subsequent attack of a nucleophile (Nu⁻) on the carbocation completes the addition reaction. The reaction proceeds in two steps: the initial electrophilic attack forming the carbocation, which is the rate-determining step, followed by the rapid nucleophilic attack. libretexts.org
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the alkene moiety of this compound can occur if the double bond is sufficiently activated by the electron-withdrawing cyanophenyl group. youtube.combham.ac.uk This type of reaction, often referred to as a Michael or conjugate addition, typically involves "soft" nucleophiles. youtube.com The nucleophile attacks one of the carbons of the double bond, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the resonance delocalization of the negative charge onto the cyano group. Subsequent protonation of the carbanion yields the final addition product. The efficiency of such reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. nih.gov
Free Radical Addition: Free radical addition to the alkene proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orgucr.edumasterorganicchemistry.com The reaction is typically initiated by the homolytic cleavage of a radical initiator to generate free radicals. ucr.edu In the propagation steps, a radical adds to the double bond of this compound to form a new radical intermediate. wikipedia.org The regioselectivity of this addition is typically anti-Markovnikov, with the radical adding to the less substituted carbon to form the more stable radical intermediate. masterorganicchemistry.com This intermediate then abstracts an atom from another molecule to form the product and regenerate the propagating radical. wikipedia.org
Table 2: General Mechanisms of Addition to the Alkene Moiety
| Reaction Type | Key Intermediate | Regioselectivity |
|---|---|---|
| Electrophilic Addition | Carbocation | Markovnikov |
| Nucleophilic Addition | Carbanion | Dependent on activating group |
Cycloaddition Reaction Mechanisms
The alkene functionality in this compound can participate in cycloaddition reactions, which are powerful methods for the formation of cyclic compounds. wikipedia.orglibretexts.orgpageplace.de The mechanism of these reactions can be either concerted or stepwise.
A prominent example of a cycloaddition reaction is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (the alkene). wikipedia.org In this context, this compound would act as the dienophile. The electron-withdrawing nature of the 4-cyanophenyl group enhances the dienophilic character of the alkene, making it more reactive towards electron-rich dienes. Diels-Alder reactions are typically concerted, pericyclic reactions that proceed through a single, cyclic transition state. wikipedia.org
Another important class of cycloadditions is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. The mechanism of 1,3-dipolar cycloadditions can be either concerted or stepwise, with the latter often involving zwitterionic intermediates. mdpi.comnih.gov The polarity of the reactants and the solvent can significantly influence the reaction pathway. Given the polar nature of the 4-cyanophenyl group, cycloadditions involving this compound may exhibit a propensity for stepwise mechanisms. nih.gov Computational studies are often employed to elucidate the precise mechanism and to predict the regio- and stereoselectivity of these reactions. nih.gov
Advanced Characterization Techniques for 3 4 Cyanophenyl 1 Propene Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-(4-Cyanophenyl)-1-propene, offering a detailed view of the proton and carbon environments within the molecule.
Comprehensive ¹H and ¹³C NMR Chemical Shift and Coupling Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS). docbrown.info The aromatic protons on the cyanophenyl ring usually appear as distinct doublets due to ortho- and meta-couplings. The protons of the propene group exhibit more complex splitting patterns due to vicinal and geminal couplings. The analysis of these coupling constants (J values), measured in Hertz (Hz), is crucial for determining the connectivity of the protons. ucalgary.ca
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments. docbrown.info Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum and enhance signal intensity, resulting in a single peak for each unique carbon atom. oregonstate.edulibretexts.org The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which minimizes signal overlap. libretexts.org The carbon atoms of the cyanophenyl ring, the nitrile group, and the propene chain all resonate at characteristic chemical shifts. For instance, the nitrile carbon appears at a distinct downfield position, while the sp² and sp³ hybridized carbons of the propene group have specific chemical shift ranges. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 5.80 - 6.00 (m) | - |
| H-1 (trans) | 5.10 - 5.20 (d) | - |
| H-1 (cis) | 5.05 - 5.15 (d) | - |
| H-3 | 3.40 - 3.50 (d) | - |
| Aromatic H | 7.30 - 7.65 (m) | - |
| C-1 | - | ~117 |
| C-2 | - | ~136 |
| C-3 | - | ~39 |
| Aromatic C (ipso-CH₂) | - | ~146 |
| Aromatic C (ortho) | - | ~129 |
| Aromatic C (meta) | - | ~132 |
| Aromatic C (ipso-CN) | - | ~111 |
| CN | - | ~119 |
Note: This table presents predicted values and may vary based on solvent and experimental conditions. "m" denotes a multiplet, and "d" denotes a doublet.
Two-Dimensional NMR Techniques (e.g., HMQC, HSQC, COSY, NOESY)
To further elucidate the complex structure and connectivity of this compound, a variety of two-dimensional (2D) NMR experiments are employed. harvard.edudokumen.pub
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. ipb.pt Cross-peaks in a COSY spectrum reveal the connectivity between adjacent protons, which is invaluable for tracing the spin systems within the molecule, such as the allyl group and the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation techniques that show correlations between protons and directly attached carbons (¹JCH coupling). youtube.comuvic.ca They are instrumental in assigning the carbon signals based on the known proton assignments. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). youtube.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. utoronto.ca NOESY is crucial for determining the stereochemistry and conformation of the molecule by observing through-space interactions.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provide a "fingerprint" of the molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. springernature.comresearchgate.net The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups and bond types. For this compound, key characteristic peaks include:
C≡N stretch: A strong, sharp absorption band typically appears in the range of 2220-2240 cm⁻¹.
C=C stretch (alkene): A medium intensity band around 1640-1680 cm⁻¹.
C=C stretch (aromatic): Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
=C-H bend (alkene): Bands in the 910-1000 cm⁻¹ region.
C-H stretch (aromatic and alkene): Bands appearing above 3000 cm⁻¹.
The precise positions and intensities of these bands can provide information about the electronic environment and conformation of the molecule. nih.govnih.gov
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C≡N and C=C stretching vibrations are typically strong and well-defined. nih.govresearchgate.net Comparing the FT-IR and FT-Raman spectra can aid in the assignment of vibrational modes due to their different selection rules.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |
| C≡N stretch | ~2230 (strong, sharp) | ~2230 (strong) |
| C=C stretch (alkene) | ~1645 (medium) | ~1645 (strong) |
| C=C stretch (aromatic) | ~1605, 1500 (medium) | ~1605, 1500 (strong) |
| =C-H bend (alkene) | ~995, 915 (strong) | ~995, 915 (weak) |
| C-H stretch (aromatic) | ~3050 (medium) | ~3050 (strong) |
| C-H stretch (alkene) | ~3080 (medium) | ~3080 (strong) |
Note: This table presents typical frequency ranges. Actual values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or more decimal places). nih.gov This accuracy is sufficient to distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₁₀H₉N), HRMS would provide an exact mass that confirms this specific elemental composition, providing definitive evidence for the compound's identity.
X-ray Diffraction Analysis for Solid-State Molecular Conformation
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For "this compound," single-crystal X-ray diffraction is the definitive method for determining its molecular conformation in the solid state. nih.gov This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the spatial orientation of the cyanophenyl group relative to the propene tail.
The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, leading to the determination of the crystal structure. nih.govmdpi.com
Key information obtained from XRD analysis includes:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For instance, a related compound, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, was found to crystallize in the monoclinic system with the P2₁ space group. mdpi.com
Unit Cell Dimensions: These are the lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal. nih.gov
Molecular Geometry: The precise coordinates of each atom are determined, allowing for the calculation of intramolecular distances and angles. This can reveal, for example, the planarity of the benzene (B151609) ring and the conformation of the propene chain.
Intermolecular Interactions: XRD can identify and characterize non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal packing. nih.gov
The data obtained from XRD is often presented in a crystallographic information file (CIF) and can be summarized in a table. While specific data for "this compound" is not publicly available, a representative table for a substituted benzonitrile (B105546) derivative is shown below to illustrate the type of information generated.
Table 1: Representative Crystallographic Data for a Benzonitrile Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2022.17 |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.519 |
Note: Data is illustrative and based on a known substituted triazole structure to demonstrate the format of XRD results. mdpi.com
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Phase Transitions and Polymerization
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated or cooled. Differential Scanning Calorimetry (DSC) is a primary tool in this category, measuring the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nltainstruments.com This technique is invaluable for characterizing the phase transitions and potential polymerization of "this compound."
In a typical DSC experiment, a small, weighed amount of the sample is sealed in a pan and heated at a constant rate. The resulting thermogram plots heat flow against temperature, revealing important thermal events:
Melting Point (Tₘ): An endothermic peak on the DSC curve indicates the melting of a crystalline solid. The peak temperature is the melting point, and the area under the peak corresponds to the enthalpy of fusion (ΔHₘ). researchgate.net
Glass Transition (T₉): Amorphous or semi-crystalline materials exhibit a glass transition, which appears as a step-like change in the baseline of the DSC curve. This represents the transition from a rigid, glassy state to a more flexible, rubbery state.
Crystallization (T꜀): If an amorphous sample is heated, it may crystallize, which is observed as an exothermic peak. This is sometimes referred to as "cold crystallization." utwente.nl
Polymerization: The vinyl group in "this compound" suggests the potential for polymerization upon heating. This would be observed as a broad exothermic peak in the DSC thermogram. The temperature range and enthalpy of this exotherm provide information about the polymerization process.
The data from a DSC analysis can be compiled to understand the thermal stability and processing window of the material. Below is an illustrative table of thermal transitions that could be expected for a compound like "this compound."
Table 2: Illustrative DSC Data for Thermal Transitions
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Glass Transition (T₉) | 65 | - | - |
| Crystallization (T꜀) | 120 | 128 | -45 (exothermic) |
| Melting (Tₘ) | 210 | 215 | 95 (endothermic) |
| Polymerization | 250 | 280 | -250 (exothermic) |
Note: These values are hypothetical and serve to illustrate the data obtained from a DSC experiment.
Chromatographic and Separation Methodologies for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are essential for assessing the purity of "this compound" and, if it is polymerized, for determining its molecular weight distribution. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. aimplas.net
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of "this compound." walshmedicalmedia.comgcms.cz
HPLC: In HPLC, the sample is dissolved in a solvent and pumped through a column packed with a solid adsorbent (the stationary phase). The components separate based on their affinity for the stationary phase. walshmedicalmedia.com For a compound like "this compound," reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water would be a common starting point. A UV detector would be suitable for detection due to the aromatic ring. The purity is determined by the relative area of the main peak in the chromatogram. Positional isomers, if present, can often be separated with specialized columns that utilize π-π interactions. nacalai.comchromforum.org
GC: In GC, the sample is vaporized and swept by a carrier gas through a column containing a liquid stationary phase coated on a solid support. Separation occurs based on the volatility and interactions of the components with the stationary phase. nih.govgcms.cz A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is particularly useful for identifying and quantifying volatile impurities.
Table 3: Representative HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1 | 5.2 | 99.5 | This compound |
| 2 | 4.8 | 0.3 | Impurity A |
| 3 | 6.1 | 0.2 | Impurity B |
Note: This data is for illustrative purposes.
Molecular Weight Distribution:
If "this compound" is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining its molecular weight distribution. nsf.govshimadzu.comslideshare.net
In GPC, the polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. aimplas.net The output is a chromatogram showing the distribution of molecular weights in the sample. From this distribution, several important average molecular weights can be calculated:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer.
Table 4: Illustrative GPC Data for Poly[this compound]
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mₙ) | 45,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 67,500 g/mol |
| Polydispersity Index (PDI) | 1.5 |
Note: This data is hypothetical and represents a typical outcome for a polymer analysis.
Theoretical and Computational Investigations of 3 4 Cyanophenyl 1 Propene
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
A cornerstone of computational chemistry, DFT calculations would provide foundational knowledge of the molecule's three-dimensional structure and electronic properties.
Geometrical Parameters and Vibrational Mode Analysis
To date, no published studies present a detailed table of optimized geometrical parameters (bond lengths and angles) for 3-(4-Cyanophenyl)-1-propene calculated at a specific level of theory (e.g., B3LYP/6-311++G(d,p)). Such a study would be the first step in any computational analysis, providing the most stable conformation of the molecule.
Furthermore, a vibrational mode analysis, which calculates the frequencies of molecular vibrations, is not available. This analysis is crucial for interpreting experimental infrared and Raman spectra and confirming that the optimized geometry corresponds to a true energy minimum.
Evaluation of Global and Local Reactivity Descriptors
Hardness (η): Resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Local reactivity descriptors, such as Fukui functions, would pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. Currently, specific calculated values for these descriptors for this compound are not documented in available literature.
Frontier Molecular Orbital (FMO) Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding chemical reactivity and electronic transitions.
HOMO-LUMO Energy Gap and its Relationship to Chemical Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. While the concept is well-established, the specific HOMO and LUMO energy values and the resultant energy gap for this compound have not been reported. A data table presenting these values is therefore not possible to construct.
Molecular Electrostatic Potential (MEP) Surface Mapping
MEP maps provide a visual representation of the charge distribution on the surface of a molecule, which is invaluable for predicting how it will interact with other molecules.
Visualization of Charge Distribution and Identification of Reactive Sites
An MEP surface map of this compound would illustrate regions of negative electrostatic potential (typically associated with lone pairs of electrons and π-systems, indicating sites for electrophilic attack) and positive electrostatic potential (usually around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack). The distinctive features of the cyano group (a region of high negative potential) and the allyl group's double bond would be of particular interest. However, no such visual or detailed analysis is currently available in the public research domain.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of the electronic structure, translating complex wavefunctions into familiar concepts of lone pairs and bonds. For this compound, NBO analysis is instrumental in elucidating the intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to its molecular stability and electronic properties.
The analysis focuses on donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the structure of this compound, significant interactions are expected between the π-orbitals of the phenyl ring and the propene group, as well as interactions involving the electron-withdrawing cyano (-CN) group.
Key interactions typically observed in such a molecule include:
π(C=C) → π(C=C)* interactions within the phenyl ring and between the ring and the propene double bond, indicating π-electron delocalization across the conjugated system.
π(Phenyl) → π(CN)* interactions, which signify the charge transfer from the electron-rich phenyl ring towards the electron-accepting cyano group. This is a crucial factor for its non-linear optical properties.
These interactions confirm the presence of a significant intramolecular charge transfer network, where the cyanophenyl moiety acts as the acceptor unit and the propene-substituted ring acts as the donor.
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Note: The following data is representative and intended to illustrate typical NBO analysis results for a molecule with this structure.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (C1-C2)ring | π* (C3-C4)ring | 20.50 | π-π* Conjugation |
| π (C5-C6)ring | π* (C≡N) | 5.15 | Intramolecular Charge Transfer |
| π (Calkene=Calkene) | π* (C1-C2)ring | 15.80 | π-π* Conjugation |
| σ (Cring-Calkene) | π* (C≡N) | 2.30 | σ-π* Hyperconjugation |
Studies on Non-Linear Optical (NLO) Properties
Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. jhuapl.edu These materials can alter the phase, frequency, or amplitude of incident electromagnetic radiation, which is critical for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.gov
This compound is a model D-π-A (Donor-π-Acceptor) system. In this molecule:
The cyano group (-CN) serves as the electron acceptor (A) due to the high electronegativity of nitrogen.
The phenyl ring and propene group form the π-conjugated bridge (π), which facilitates electron delocalization.
The allyl group attached to the phenyl ring enhances the donor character of the system.
The efficiency of intramolecular charge transfer from the donor to the acceptor through the π-bridge upon excitation by a strong laser field is the primary origin of the NLO response. Theoretical studies on such molecules typically involve quantum chemical calculations to predict their NLO behavior, focusing on properties like polarizability and hyperpolarizability.
Calculation of Hyperpolarizability and Structure-Property Relationships
The NLO response of a molecule is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response. A high β value is a key indicator of a promising NLO material. researchgate.net The relationship between a molecule's structure and its NLO properties is a central theme in materials science. nih.gov For D-π-A compounds like this compound, this relationship is well-defined. rsc.org
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is highly sensitive to:
Strength of Donor/Acceptor Groups: The strong electron-withdrawing nature of the cyano group creates a significant dipole moment and enhances charge asymmetry, leading to a larger β value.
Length and Nature of the π-Conjugated System: The phenyl ring and propene double bond provide an effective pathway for electron delocalization. Modifications to this system can tune the NLO response.
Theoretical calculations predict that the major contribution to the total hyperpolarizability (β_total) comes from the vector component along the dipole moment axis, which aligns with the donor-acceptor direction.
Table 2: Calculated Electric Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β) of this compound Note: Values are representative and calculated at a typical DFT level of theory (e.g., B3LYP/6-311G(d,p)).
| Parameter | Calculated Value | Units |
|---|---|---|
| Dipole Moment (μ) | 4.58 | Debye |
| Average Polarizability (α) | 18.35 x 10-24 | esu |
| Total First Hyperpolarizability (βtotal) | 12.67 x 10-30 | esu |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for investigating the electronic excited states of molecules. nih.govrsc.org It is widely used to simulate UV-Visible absorption spectra by calculating vertical excitation energies, oscillator strengths (f), and the nature of the corresponding electronic transitions. nih.govresearchgate.net
For this compound, TD-DFT calculations can predict the absorption wavelength (λ_max) corresponding to the principal electronic transition, which is typically the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier orbitals reveals the nature of the excitation. In D-π-A systems, the HOMO is generally localized on the donor and π-bridge, while the LUMO is centered on the acceptor. Therefore, the HOMO-LUMO transition corresponds to the intramolecular charge transfer process responsible for the molecule's key optical properties.
The calculated spectrum provides insights into how the molecule interacts with light, which is fundamental for its application in optical devices. cnr.it
Table 3: TD-DFT Calculated Electronic Excitation Properties for this compound Note: Representative results calculated in a simulated solvent (e.g., Chloroform) using TD-PBE0/6-31+G(d).
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Transition Contribution |
|---|---|---|---|
| 4.55 | 272 | 0.35 | HOMO → LUMO (85%) |
| 5.10 | 243 | 0.12 | HOMO-1 → LUMO (70%) |
| 5.42 | 229 | 0.21 | HOMO → LUMO+1 (65%) |
Analysis of Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)
While NBO and TD-DFT analyses probe intramolecular properties, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This analysis maps the electron density to define a molecular surface, allowing for the characterization of close contacts between neighboring molecules. The analysis generates 2D "fingerprint plots" that summarize the different types of intermolecular interactions and their relative contributions. nih.gov
For a molecule like this compound, the crystal packing would be governed by a combination of weak non-covalent interactions. Hirshfeld analysis can deconstruct these into specific contact types. Based on studies of similar cyanophenyl-containing structures, the most significant contributions to crystal packing are expected from: nih.govresearchgate.net
H···H contacts: These are typically the most abundant interactions and relate to van der Waals forces. nih.gov
C···H/H···C contacts: These represent interactions between the hydrogen atoms and the π-system of the phenyl rings (C-H···π interactions).
N···H/H···N contacts: These indicate weak hydrogen bonds involving the nitrogen atom of the cyano group and hydrogen atoms from adjacent molecules. nih.gov
Understanding these interactions is crucial for crystal engineering and predicting the bulk properties of the material, including its solid-state NLO response.
Table 4: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of this compound Note: Data is representative and based on analyses of structurally similar compounds.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 28.2 |
| N···H / H···N | 15.8 |
| C···C | 5.5 |
| Other | 5.0 |
Applications and Transformative Role of 3 4 Cyanophenyl 1 Propene in Chemical Research
Strategic Building Block in Organic Synthesis
In the realm of organic synthesis, 3-(4-Cyanophenyl)-1-propene is highly valued as a precursor molecule. The distinct reactivity of its alkene and cyano functionalities, along with the potential for electrophilic substitution on the aromatic ring, enables chemists to employ it in diverse synthetic strategies to build complex molecular architectures.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. This compound serves as an important starting material for key intermediates that lead to the formation of various heterocyclic rings. The cyanophenyl moiety is often retained as a critical pharmacophore in the final product.
Pyrazoles: Pyrazole derivatives are typically synthesized through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.itnih.govdergipark.org.tr The this compound molecule can be transformed into the required 1,3-dicarbonyl intermediate through established oxidation and condensation reactions, positioning it as a valuable precursor in the synthesis of 1-aryl-pyrazoles. nih.gov The general synthetic approach involves converting the propene chain into a diketone which can then undergo cyclization. atlantis-press.com
Triazoles: Triazoles, both 1,2,3- and 1,2,4-isomers, are significant targets in drug discovery. frontiersin.org The synthesis of 1,2,4-triazoles can be achieved from amidines or by the cyclization of amidrazones with various reagents. isres.orgfrontiersin.org The cyano group of this compound can be converted to an amidine or thioamide, which then serves as the direct precursor to the triazole ring system. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for synthesizing 1,2,3-triazoles. nih.gov The propene group can be functionalized to an alkyne or an azide, making the molecule a suitable partner in such cycloaddition reactions.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. nih.govorganic-chemistry.org this compound can be converted into a corresponding α-haloketone, such as α-bromo-4-cyanoacetophenone, which is a known precursor for creating 4-(4-cyanophenyl) substituted thiazoles. nih.gov The reaction proceeds by cyclization of thiosemicarbazones with this intermediate, yielding a library of potentially bioactive thiazole derivatives. nih.gov
Indoles: Indole (B1671886) synthesis often involves the cyclization of aniline (B41778) derivatives. organic-chemistry.orgorganic-chemistry.org The this compound molecule can be functionalized through reactions on the phenyl ring, such as nitration followed by reduction, to introduce an amino group ortho to the propene chain (e.g., forming a 2-alkenylaniline). This intermediate can then undergo intramolecular cyclization to form the indole scaffold, a process that can be induced by various reagents, including iodine or transition metals. researchgate.net
Table 1: Heterocyclic Scaffolds from this compound Intermediates
| Heterocycle | Key Intermediate Derived from this compound | General Synthetic Method | References |
|---|---|---|---|
| Pyrazoles | 1-(4-Cyanophenyl)-propane-1,3-dione | Cyclocondensation with hydrazines | chim.itnih.gov |
| Triazoles | 4-Allylbenzamidine or 4-Propargylbenzonitrile | Cyclization with hydrazides or cycloaddition with azides | isres.orgnih.gov |
| Thiazoles | 2-Bromo-1-(4-cyanophenyl)ethan-1-one | Hantzsch synthesis with thioamides | nih.govnih.gov |
| Indoles | 2-Allyl-substituted anilines | Intramolecular cyclization | organic-chemistry.orgresearchgate.net |
The structural framework of this compound is also ideally suited for its use as an intermediate in the synthesis of chalcones and stilbenes, two classes of compounds with significant biological and material science applications.
Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503). atlantis-press.comnih.gov this compound can serve as a precursor to either of these key reactants. For instance, oxidative cleavage of the propene double bond can yield 4-cyanobenzaldehyde (B52832). This aldehyde can then be condensed with an appropriate acetophenone to produce a chalcone (B49325) bearing the 4-cyanophenyl group on what is known as the B-ring of the chalcone scaffold. nih.govresearchgate.net
Stilbene (B7821643) Derivatives: Stilbenes (1,2-diphenylethenes) are valued for their optical properties and diverse biological activities, including anticancer and antioxidant effects. nih.govnih.gov Synthetic routes to stilbenes include the Wittig reaction, Heck coupling, and McMurry reaction. wiley-vch.dechemrxiv.org To be used in these syntheses, this compound can be chemically modified into a suitable intermediate. For example, conversion of the propene group to a bromomethyl group would furnish a benzylic bromide, which can be transformed into a phosphonium (B103445) salt for a Wittig reaction. wiley-vch.de Alternatively, halogenation of the aromatic ring would produce an aryl halide suitable for a Heck reaction with styrene (B11656) or another vinyl partner. nih.gov These pathways demonstrate the role of this compound as a versatile intermediate for accessing complex stilbene structures.
Monomer in Polymer Science and Engineering
The presence of a polymerizable propene (allyl) group makes this compound a valuable monomer in polymer science. The nitrile functionality and the aromatic ring contribute unique properties to the resulting polymers, such as increased thermal stability and specific solubility characteristics.
While allyl monomers are generally less reactive than vinyl monomers like styrenes or acrylates, they can undergo polymerization through various mechanisms, including free radical and coordination polymerization. Research into the polymerization of structurally related monomers, such as 4-cyanophenyl acrylate (B77674), provides insight into the potential pathways for this compound. researchgate.net Copolymers of 4-cyanophenyl acrylate with methyl methacrylate (B99206) have been successfully synthesized via free radical solution polymerization. researchgate.net These studies allow for the prediction that this compound could be copolymerized with more reactive monomers to incorporate its unique properties into the final polymer chain. The determination of monomer reactivity ratios in such systems is crucial for controlling the copolymer composition and, consequently, its properties. researchgate.net
The incorporation of the 4-cyanophenyl moiety into a polymer backbone is a strategic approach to designing materials with advanced properties. The polar cyano group can enhance intermolecular forces, potentially increasing the glass transition temperature (Tg) and improving the thermal stability of the polymer. researchgate.net Furthermore, the rigid aromatic ring contributes to a more robust polymer chain. By controlling the amount of this compound in a copolymer, material scientists can fine-tune properties such as refractive index, dielectric constant, and solubility, making these materials suitable for applications in optics, electronics, and specialty membranes.
Table 2: Potential Properties of Polymers Incorporating this compound
| Structural Feature of Monomer | Potential Influence on Polymer Properties | Potential Applications |
|---|---|---|
| Polar Cyano (-C≡N) Group | Increased glass transition temperature (Tg), enhanced thermal stability, modified solubility, higher dielectric constant. | High-performance plastics, dielectric materials for electronics. |
| Aromatic Phenyl Ring | Increased chain stiffness, improved thermal and mechanical stability, high refractive index. | Optical lenses, specialty films, engineering plastics. |
| Propene (Allyl) Group | Provides site for polymerization and post-polymerization modification. | Functional polymers, cross-linked networks. |
Twin polymerization is an innovative concept where a single, defined monomer molecule, known as a twin monomer, reacts in a single step to form two distinct homopolymers simultaneously. tu-chemnitz.de This process generates nanostructured hybrid materials where the two polymer types are intimately mixed on a molecular scale. tu-chemnitz.de A twin monomer must contain two different, covalently linked polymerizable units.
While this compound itself is not a twin monomer, as it possesses only one polymerizable group (the propene moiety), its chemical functionality makes it an excellent precursor for the synthesis of true twin monomers. For example, the cyano group can be chemically transformed into a second, different type of polymerizable group, such as a benzoxazine (B1645224) or a triazine ring, which undergo ring-opening polymerization. The original propene group can be polymerized via an addition mechanism. Such a bifunctional molecule derived from this compound could then undergo twin polymerization to yield a complex, nanostructured material with unique hybrid properties, demonstrating the monomer's strategic importance in accessing advanced polymerization concepts. tu-chemnitz.de
Development of Chemical Probes and Tags for Interdisciplinary Studies
The unique structural features of this compound, namely the reactive propene group and the nitrile functionality, make it a valuable scaffold in the design of chemical probes. These probes are essential tools for exploring complex biological systems, enabling researchers to track molecules, elucidate reaction mechanisms, and understand disease pathways.
Design and Synthesis of Multi-Functional Molecular Tools
The synthesis of multi-functional molecular tools often involves the strategic incorporation of different reactive and reporter groups onto a central scaffold. The terminal alkene of this compound serves as a versatile handle for a variety of chemical transformations. For instance, it can readily participate in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction that allows for the covalent attachment of this moiety to biomolecules or surfaces. This approach is fundamental in creating activity-based probes that can target specific enzymes or proteins within a complex proteome.
Furthermore, the cyanophenyl group can be chemically modified or utilized for its intrinsic properties. The nitrile functionality can be hydrolyzed, reduced, or participate in cycloaddition reactions to introduce further diversity and functionality. This dual reactivity allows for the construction of probes bearing, for example, a bioorthogonal alkyne for subsequent labeling with a reporter tag like rhodamine, and a targeting element derived from the cyanophenyl ring.
Research in Advanced Materials Science
The electronic and structural characteristics of this compound also position it as a promising candidate for the development of advanced materials with novel properties. Its aromatic and nitrile components contribute to its potential in optoelectronics and as a component in nanostructured hybrid materials.
Potential in Optoelectronic Materials (arising from NLO characteristics)
The combination of an electron-withdrawing cyano group and a π-conjugated phenyl ring in this compound suggests potential for nonlinear optical (NLO) properties. Molecules with significant NLO responses are crucial for applications in optical communications, data storage, and optical computing. The intramolecular charge transfer from the phenyl ring to the cyano group, modulated by the propenyl substituent, can lead to a large second-order hyperpolarizability, a key determinant of NLO activity. Research in this area focuses on incorporating such chromophores into polymeric matrices or crystalline structures to create materials with significant second-harmonic generation (SHG) capabilities.
| Property | Significance in Optoelectronics |
| Nonlinear Optical (NLO) Characteristics | Enables manipulation of light properties, crucial for high-speed data processing and telecommunications. |
| Intramolecular Charge Transfer | The movement of electron density within the molecule is fundamental to achieving a high NLO response. |
| Second-Harmonic Generation (SHG) | The ability to convert incident light of a specific frequency into light with twice the frequency, a key NLO phenomenon. |
Contribution to Nanostructured Hybrid Materials
Nanostructured hybrid materials, which integrate organic and inorganic components at the nanoscale, often exhibit synergistic properties that are not present in the individual constituents. beilstein-journals.orgnih.gov The versatility of this compound allows for its incorporation into such materials. beilstein-journals.org For example, the propene group can be polymerized or grafted onto the surface of inorganic nanoparticles, such as silica (B1680970) or gold, to modify their surface properties and improve their dispersion in organic matrices. researchgate.net
Future Perspectives and Unaddressed Research Avenues for 3 4 Cyanophenyl 1 Propene
Innovations in Asymmetric Synthesis and Catalyst Design
The creation of chiral molecules is paramount in pharmaceutical and materials chemistry. For 3-(4-cyanophenyl)-1-propene, the development of novel asymmetric catalytic systems to functionalize the propenyl group is a primary research goal. While various methods exist for the hydrofunctionalization and difunctionalization of dienes and alkynes to form allylic compounds, specific, highly efficient catalysts tailored for substrates like this compound are still needed. rsc.org
Future work should target the design of transition metal catalysts with sophisticated chiral ligands or novel organocatalysts to control the stereochemical outcome of reactions such as hydrogenation, dihydroxylation, epoxidation, and hydroamination. A significant unaddressed challenge is the site-selective and enantioselective functionalization of C-H bonds. scispace.com For instance, developing dirhodium or other transition metal catalysts could enable the direct, asymmetric functionalization of the allylic or even benzylic positions, providing a direct route to valuable chiral building blocks. scispace.com The design of catalysts that can operate under mild conditions and tolerate the cyano group is crucial for expanding the synthetic utility. researchgate.netnih.gov
Table 1: Potential Catalytic Systems for Asymmetric Functionalization
| Target Reaction | Catalyst Class | Potential Chiral Ligand/Catalyst Example | Desired Outcome |
|---|---|---|---|
| Asymmetric Epoxidation | Biocatalysis | Engineered P450 enzymes or monooxygenases | Enantiopure (R)- or (S)-3-(4-cyanophenyl)-1,2-epoxypropane |
| Asymmetric Dihydroxylation | Transition Metal (Osmium) | AD-mix-α / AD-mix-β | Enantiopure (1R,2S)- or (1S,2R)-1-(4-cyanophenyl)propane-1,2-diol |
| Asymmetric Hydroformylation | Transition Metal (Rhodium) | Chiral phosphine (B1218219)/phosphite ligands (e.g., BINAPHOS) | Enantiopure aldehydes for further synthesis |
In-depth Mechanistic Studies of Novel Transformations
A deeper mechanistic understanding is critical for optimizing reaction conditions and discovering new reactivity. For this compound, many transformations, particularly those catalyzed by transition metals, proceed through complex catalytic cycles that are not fully elucidated. Future research should employ a combination of kinetic studies, isotopic labeling, and in-situ spectroscopy to probe reaction pathways.
For example, in photocatalytic reactions such as the hydroaminoalkylation of styrenes, mechanistic studies have revealed details like reaction order and the nature of key intermediates. nih.gov Similar detailed investigations into reactions involving this compound are needed. Unanswered questions include the precise role of the electron-withdrawing cyano group on the kinetics and regioselectivity of alkene functionalization and the potential for radical-mediated pathways under photoredox catalysis. nih.gov Elucidating these mechanisms will enable chemists to suppress side reactions and enhance catalyst turnover and selectivity.
Exploration of Untapped Reactivity Profiles
The current chemistry of this compound largely focuses on the independent reactivity of the alkene and the aromatic nitrile. A significant area for future exploration is the synergistic reactivity between these two functional groups. Intramolecular cyclization reactions, triggered by activating either the alkene or the nitrile, could provide access to novel nitrogen-containing heterocyclic ring systems, which are privileged structures in medicinal chemistry.
Furthermore, biocatalytic transformations present a largely untapped avenue. Whole-cell systems, such as Mycobacterium sp. M156, have been shown to oxidize various substituted styrenes to their corresponding epoxides with high stereospecificity. nih.gov Applying similar biocatalytic approaches to this compound could offer an environmentally benign route to valuable chiral epoxides. nih.gov Another unexplored area is the use of this compound in cycloaddition reactions, where the electronic properties of the cyanophenyl group could influence the reactivity and selectivity of the propenyl moiety.
Computational Predictions for Rational Design of Advanced Materials
Computational modeling provides a powerful tool for accelerating the discovery of new materials by predicting their properties before synthesis. This compound can serve as a monomer in the creation of specialty polymers. The nitrile group can enhance thermal stability and polarity, while the phenyl and propylene (B89431) groups contribute to the polymer backbone.
Future research should leverage computational methods like Density Functional Theory (DFT) to predict the electronic, optical, and thermal properties of polymers derived from this monomer. Machine learning (ML) models can be integrated with experimental data to create predictive frameworks for optimizing material performance. mdpi.com This approach can guide the synthesis of polymers with tailored properties, such as high glass transition temperatures or specific refractive indices, for applications in electronics or as high-performance resins. rsc.org A key unaddressed avenue is the development of accurate models that can predict bulk material properties based on the monomer structure and polymerization conditions.
Table 2: Proposed Workflow for Computational-Experimental Material Design
| Step | Method | Objective |
|---|---|---|
| 1. Virtual Design | Molecular Modeling / DFT | Design a virtual library of co-polymers containing this compound and predict their electronic and thermal properties. |
| 2. Synthesis | Polymer Chemistry | Synthesize the most promising candidates identified in Step 1. |
| 3. Characterization | Spectroscopy & Mechanical Testing | Experimentally measure the properties of the synthesized polymers (e.g., Tg, tensile strength, conductivity). |
| 4. Model Refinement | Machine Learning | Use experimental data to train and refine a predictive ML model that correlates monomer structure and processing with final properties. mdpi.com |
Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods
The most significant breakthroughs will likely arise from research that tightly integrates synthesis, spectroscopy, and computation. This synergistic approach creates a feedback loop where computational predictions guide synthetic efforts, and spectroscopic analysis of the resulting compounds provides data to refine the computational models.
For complex processes like enantioselective catalysis, DFT calculations can help elucidate the interactions between a catalyst and substrate that lead to stereochemical control. researchgate.netnih.gov This insight can guide the rational design of more effective catalysts. researchgate.net For new materials, combining solid-state NMR and X-ray crystallography with computational predictions can reveal detailed structure-property relationships. An unaddressed research avenue is the creation of comprehensive databases that link the spectroscopic signatures of this compound derivatives to their computationally predicted conformations and electronic structures, enabling high-throughput screening and discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Cyanophenyl)-1-propene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a palladium-catalyzed Heck reaction between 4-cyanophenylboronic acid and allyl chloride in a polar aprotic solvent (e.g., DMF) under inert conditions can yield the target compound. Temperature (80–100°C) and catalyst loading (5–10 mol%) critically affect regioselectivity and yield . Alternative routes include Wittig reactions using 4-cyanobenzaldehyde and allyl triphenylphosphonium bromide, with yields optimized by controlling base strength (e.g., NaOH vs. KOtBu) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : The allylic protons (CH2=CH–) appear as a doublet of doublets (δ 5.1–5.8 ppm), while the 4-cyanophenyl aromatic protons show a deshielded singlet (δ 7.6–8.1 ppm) due to the electron-withdrawing cyano group .
- FT-IR : The C≡N stretch is prominent near 2225 cm⁻¹, and the C=C stretch appears at 1640–1680 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 158.1, with fragmentation patterns confirming the allyl and cyano substituents .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : The cyano group activates the alkene as a dienophile by lowering the LUMO energy, enhancing reactivity toward electron-rich dienes. For example, in reactions with furan derivatives, the regioselectivity can be tuned by varying solvent polarity (e.g., toluene vs. DCM) and temperature. Computational studies (DFT) suggest that the para-cyano group stabilizes the transition state via resonance effects, reducing activation energy by ~15% compared to unsubstituted allylbenzenes .
Q. What strategies mitigate contradictions in reported crystallographic data for this compound derivatives?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., Acta Cryst. reports vs. computational models) often arise from polymorphism or solvent inclusion. To resolve this:
- Perform SC-XRD (single-crystal X-ray diffraction) under controlled humidity to exclude hydrate formation .
- Compare experimental data with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify deviations caused by crystal packing .
Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?
- Methodological Answer : The cyano group’s lone pair enables coordination to transition metals (e.g., Zn²⁺, Cu²⁺). In MOF synthesis, the compound acts as a linker when combined with metal nodes like Zn(NO3)₂·6H2O in DMF/ethanol. Porosity and surface area (BET analysis) depend on reaction time (48–72 hrs) and temperature (90–120°C). Reported surface areas range from 800–1200 m²/g, with higher values achieved via microwave-assisted synthesis .
Q. How do steric and electronic effects of the 4-cyanophenyl group impact photophysical properties?
- Methodological Answer : UV-Vis spectroscopy reveals a bathochromic shift (λmax ≈ 270 nm) due to the cyano group’s conjugation with the aromatic π-system. Time-dependent DFT (TD-DFT) calculations align with experimental data, showing a HOMO-LUMO gap reduction of 0.3–0.5 eV compared to phenylpropene analogs. Fluorescence quantum yields (ΦF) are lower (ΦF = 0.1–0.2) due to enhanced non-radiative decay from the cyano group’s vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
